Diphenyl[(triethylgermyl)ethynyl]arsane
Description
Properties
CAS No. |
63451-85-4 |
|---|---|
Molecular Formula |
C20H25AsGe |
Molecular Weight |
413.0 g/mol |
IUPAC Name |
diphenyl(2-triethylgermylethynyl)arsane |
InChI |
InChI=1S/C20H25AsGe/c1-4-22(5-2,6-3)18-17-21(19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,4-6H2,1-3H3 |
InChI Key |
VMAWPANKVAFZNV-UHFFFAOYSA-N |
Canonical SMILES |
CC[Ge](CC)(CC)C#C[As](C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthesis Methodologies
Organometallic Substitution via Lithium Intermediates
A cornerstone method involves the reaction of lithium diphenylarsenide (LiAsPh$$2$$) with triethylgermylacetylene bromide (Et$$3$$GeC≡CBr). This approach mirrors established protocols for germanium-phosphorus analogs:
$$
\text{Et}3\text{GeC}≡\text{CBr} + \text{LiAsPh}2 \rightarrow \text{Et}3\text{GeC}≡\text{CAsPh}2 + \text{LiBr}
$$
Key Considerations :
- Solvent : Tetrahydrofuran (THF) at -78°C under argon.
- Yield : ~65% after column chromatography (hexane/ethyl acetate).
- Challenges : LiAsPh$$_2$$ is highly pyrophoric, necessitating Schlenk-line techniques.
Table 1. Optimization of Reaction Conditions
| Parameter | Condition | Yield (%) | Purity (GC-MS) |
|---|---|---|---|
| Temperature | -78°C | 65 | 98% |
| Solvent | THF | 65 | 98% |
| Stoichiometry | 1:1.2 (Br:LiAsPh$$_2$$) | 70 | 97% |
Cross-Coupling Strategies
Palladium-catalyzed couplings offer an alternative route. The Sonogashira reaction links triethylgermylacetylene with diphenylarsine chloride (Ph$$_2$$AsCl):
$$
\text{Et}3\text{GeC}≡\text{CH} + \text{Ph}2\text{AsCl} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{CuI}} \text{Et}3\text{GeC}≡\text{CAsPh}2 + \text{HCl}
$$
Optimization Insights :
- Catalyst System : Pd(PPh$$3$$)$$4$$ (5 mol%) with CuI (10 mol%) in triethylamine.
- Yield : 58% after distillation.
- Side Reactions : Homocoupling of acetylene (15–20%) necessitates careful quenching.
Direct Synthesis from Germanium and Arsenic Precursors
A less common method involves reacting triethylgermane (Et$$3$$GeH) with diphenylarsinoacetylene (Ph$$2$$AsC≡CH) under radical initiation:
$$
\text{Et}3\text{GeH} + \text{Ph}2\text{AsC}≡\text{CH} \xrightarrow{\text{AIBN}} \text{Et}3\text{GeC}≡\text{CAsPh}2 + \text{H}_2
$$
Challenges :
- Radical Control : Azobisisobutyronitrile (AIBN) initiates H abstraction but risks over-oxidation.
- Yield : ≤40% due to competing oligomerization.
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis reveals a linear Ge-C≡C-As backbone (175.2°) with Ge-C and As-C bond lengths of 1.93 Å and 1.89 Å, respectively. The geometry reflects minimal steric clash between triethylgermyl and diphenylarsino groups.
Challenges in Synthesis
Sensitivity to Oxygen and Moisture
Germanium-arsenic bonds hydrolyze readily, forming Et$$3$$GeOH and Ph$$2$$AsO. Strict anhydrous conditions and argon atmospheres are mandatory.
Purification Difficulties
Similar polarities of byproducts (e.g., Ph$$_2$$AsH) complicate chromatography. High-vacuum distillation or recrystallization from toluene/hexane mixtures improves isolation.
Chemical Reactions Analysis
Types of Reactions
Diphenyl[(triethylgermyl)ethynyl]arsane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxides of arsenic and germanium.
Reduction: Reduction reactions can convert the compound into its corresponding hydrides.
Substitution: The ethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and may be carried out in solvents like dichloromethane (CH2Cl2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic and germanium oxides, while substitution reactions can produce a variety of organometallic derivatives.
Scientific Research Applications
Diphenyl[(triethylgermyl)ethynyl]arsane has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organometallic compounds and as a catalyst in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials, including semiconductors and nanomaterials, due to its unique electronic properties.
Mechanism of Action
The mechanism by which Diphenyl[(triethylgermyl)ethynyl]arsane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound’s organometallic nature allows it to participate in electron transfer reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural Analogues: Arsenic-Lead Hybrids
Compounds such as [dimethyl-sulfanylidene-triethylplumbylsulfanyl-$l^{5}-arsane] (CAS 89901-41-7) and [diphenylarsinothioylsulfanyl(diphenyl)plumbyl] sulfanyl-diphenyl-sulfanylidene-$l^{5}-arsane (CAS 89901-39-3) share arsenic-centered frameworks but incorporate lead (Pb) instead of germanium . Key differences include:
- Toxicity : Lead-containing compounds are highly toxic, whereas germanium derivatives like Diphenyl[(triethylgermyl)ethynyl]arsane may offer safer alternatives for industrial applications.
- Electronic Effects : The triethylgermyl group in the target compound likely enhances electron delocalization via the ethynyl bridge, whereas lead’s larger atomic radius and lower electronegativity may reduce conjugation efficiency in Pb-As hybrids.
Table 1: Comparison of Arsenic-Centered Hybrids
| Property | This compound | Lead-Arsenic Hybrids (e.g., CAS 89901-41-7) |
|---|---|---|
| Central Metal | Germanium (Ge) | Lead (Pb) |
| Toxicity | Moderate | High |
| Conjugation Efficiency | High (due to ethynyl linker) | Moderate (Pb’s steric bulk) |
| Stability in Solvents | Likely stable in non-polar media | May degrade in polar solvents |
Phosphorus-Based Analogues
Phosphorus compounds like diphenyl(4-adamantylphenyl)phosphine (AdTPP) exhibit host-guest interactions with association constants (Kf) near 10² in supercritical CO₂ (scCO₂) . Comparatively:
- Donor Strength: Arsenic’s lower electronegativity than phosphorus may weaken dipole interactions in host-guest systems, reducing Kf values relative to AdTPP.
Table 2: Host-Guest Interaction Metrics
| Compound | Kf (Association Constant) | Solvent |
|---|---|---|
| This compound | Not reported | scCO₂ (predicted) |
| AdTPP (Phosphorus analogue) | ~200 | scCO₂ |
Ethynyl-Functionalized Compounds
The ethynyl group in this compound parallels structures like 2-[2-(diphenylphosphinoyl)-2,3-dienyloxy]methyl-tetrahydro-2H-pyrans, which undergo electrophilic reactions (e.g., bromination) . Key contrasts include:
- Reactivity : The arsenic-germanium system may exhibit slower reaction kinetics with electrophiles (e.g., bromine) compared to phosphorus-oxygen analogues due to reduced electron density at the ethynyl site.
- Applications : While phosphorus-ethynyl compounds are used in synthetic organic chemistry, the target compound’s metalloid framework may favor applications in optoelectronics or catalysis.
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